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molecular formula C10H10O4 B1363093 4-(2-carboxyethyl)benzoic Acid CAS No. 38628-51-2

4-(2-carboxyethyl)benzoic Acid

Cat. No. B1363093
M. Wt: 194.18 g/mol
InChI Key: QSPCOYVUYYFWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560589B2

Procedure details

To a suspension of 3-(4-carboxyphenyl)propionic acid (2.0 g, 10.1 mmol) in methanol (20 mL) was added thionyl chloride (38 μL, 0.50 mmol). The reaction mixture was stirred at room temperature for 16 h, and a clear solution was obtained. The solvent was removed under reduced pressure. The residue was taken up in ether (100 mL), washed with saturated aqueous NaHCO3 (2×50 mL) and water (50 mL). The combined NaHCO3 and water extract was acidified with concentrated HCl in an ice bath. The precipitated white solid was collected, washed with water and dried to yield 1.76 g (84%) of compound 166 as off-white solid. The material was used without further purification. mp 146-148° C. 1H NMR (400 MHz, CDCl3): δ 2.66 (t, J=7.7 Hz, 2H), 3.02 (t, J=7.7 Hz, 2H), 3.67 (s, 3H), 7.30 (d, J=8.3 Hz, 2H), 8.03 (d, J=8.1 Hz, 2H). LCMS (ES), m/z, 209 (M+H)+, 207 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
38 μL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH3:19]O>>[CH3:19][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)CCC(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
38 μL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined NaHCO3 and water extract
CUSTOM
Type
CUSTOM
Details
was acidified with concentrated HCl in an ice bath
CUSTOM
Type
CUSTOM
Details
The precipitated white solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCC1=CC=C(C(=O)O)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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